3,5-Dimethyl-3,5-dihydro-4H-1,2,3,5-benzotetrazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-3,5-dihydro-4H-1,2,3,5-benzotetrazepin-4-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique benzotetrazepine ring structure, which includes nitrogen atoms integrated into the ring system. The presence of these nitrogen atoms imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-3,5-dihydro-4H-1,2,3,5-benzotetrazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with hydrazine and a suitable carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-3,5-dihydro-4H-1,2,3,5-benzotetrazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
3,5-Dimethyl-3,5-dihydro-4H-1,2,3,5-benzotetrazepin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3,5-dihydro-4H-1,2,3,5-benzotetrazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4H-1-Benzopyran-4-one: A compound with a similar ring structure but different functional groups.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another heterocyclic compound with distinct chemical properties.
Uniqueness: 3,5-Dimethyl-3,5-dihydro-4H-1,2,3,5-benzotetrazepin-4-one stands out due to its unique benzotetrazepine ring structure, which imparts specific chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
137469-84-2 |
---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3,5-dimethyl-1,2,3,5-benzotetrazepin-4-one |
InChI |
InChI=1S/C9H10N4O/c1-12-8-6-4-3-5-7(8)10-11-13(2)9(12)14/h3-6H,1-2H3 |
InChI Key |
AQNZTEAEKUPDTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=NN(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.